molecular formula C18H16F4N4O4 B10892016 5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10892016
M. Wt: 428.3 g/mol
InChI Key: YSDDOJIOINYTNG-UHFFFAOYSA-N
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Description

5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C18H16F4N4O4

Molecular Weight

428.3 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16F4N4O4/c1-28-12-4-8(5-13(29-2)15(12)30-3)23-18(27)10-7-14-24-9(16(19)20)6-11(17(21)22)26(14)25-10/h4-7,16-17H,1-3H3,(H,23,27)

InChI Key

YSDDOJIOINYTNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to predominantly form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, or in trifluoroacetic acid to favor the formation of 5-difluoromethyl derivatives . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(3,4,5-TRIMETHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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